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molecular formula C10H20O B8667714 2,2,5,5-Tetramethyl-3-hexanone CAS No. 868-91-7

2,2,5,5-Tetramethyl-3-hexanone

Cat. No. B8667714
M. Wt: 156.26 g/mol
InChI Key: XUXJQANAPZHLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703103B2

Procedure details

2-chloro-2-methylpropane (75 g, 0.8 mol) was slowly added to magnesium pellets (19.5 g, 0.8 mol) in 800 mL of THF to make the Grignard reagent, tBuMgCl. This was added slowly to a mixture of cuprous chloride (49.5 g, 0.50 mol) and tertbutylacetylchloride (67.25 g, 0.50 mol), cooled to −50° C. in dry ice. After addition, the mixture was allowed to warm up to room temperature overnight. Most of the THF was removed by decreased pressure, followed by the addition of 500 mL of hexanes and 200 mL of 2M HCl. This mixture was filtered to remove the solid byproducts. The aqueous layer was washed 3× with 100 mL of hexanes, the hexanes layer washed 3× with 200 mL of 2M HCl, 2× with 200 mL of NaHCO3/water, 1× with 200 mL of water, and finally 1× with 200 mL of NaCl/water. The product mixture was then dried for an hour in MgSO4, which was subsequently removed by filtration. The hexane was then removed by atmospheric distillation.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tBuMgCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
49.5 g
Type
reactant
Reaction Step Four
Quantity
67.25 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH3:5])([CH3:4])[CH3:3].[Mg].C([Mg]Cl)(C)(C)C.[C:13]([CH2:17][C:18](Cl)=[O:19])([CH3:16])([CH3:15])[CH3:14]>C1COCC1.C(=O)=O>[CH3:3][C:2]([CH3:5])([C:18](=[O:19])[CH2:17][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:4]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
ClC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tBuMgCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Four
Name
cuprous chloride
Quantity
49.5 g
Type
reactant
Smiles
Name
Quantity
67.25 g
Type
reactant
Smiles
C(C)(C)(C)CC(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
Most of the THF was removed
ADDITION
Type
ADDITION
Details
followed by the addition of 500 mL of hexanes and 200 mL of 2M HCl
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid byproducts
WASH
Type
WASH
Details
The aqueous layer was washed 3× with 100 mL of hexanes
WASH
Type
WASH
Details
the hexanes layer washed 3× with 200 mL of 2M HCl, 2× with 200 mL of NaHCO3/water, 1× with 200 mL of water, and finally 1× with 200 mL of NaCl/water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product mixture was then dried for an hour in MgSO4
CUSTOM
Type
CUSTOM
Details
which was subsequently removed by filtration
CUSTOM
Type
CUSTOM
Details
The hexane was then removed by atmospheric distillation

Outcomes

Product
Name
Type
Smiles
CC(C)(C(CC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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